
N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with cyclohex-2-ene-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C6H11NH2→C6H5SO2NHC6H11+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: The major product is N-(Cyclohex-2-ene-1-sulfonyl)benzenesulfonamide.
Reduction: The major product is N-(Cyclohex-2-ene-1-sulfide)benzenesulfonamide.
Substitution: The products depend on the specific nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives have shown promise as anticancer and antimicrobial agents.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and thus disrupting the pH balance in cancer cells . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,5-Dichlorophenyl)benzenesulfonamide: Known for its inhibitory effects on Dock5-mediated Rac activation.
Benzenesulfonamide: A simpler analog with a wide range of applications in medicinal chemistry.
Uniqueness
N-(Cyclohex-2-ene-1-sulfinyl)benzenesulfonamide is unique due to its specific structural features, such as the cyclohex-2-ene-1-sulfinyl group, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX makes it a valuable compound in cancer research .
Eigenschaften
CAS-Nummer |
66275-51-2 |
|---|---|
Molekularformel |
C12H15NO3S2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-cyclohex-2-en-1-ylsulfinylbenzenesulfonamide |
InChI |
InChI=1S/C12H15NO3S2/c14-17(11-7-3-1-4-8-11)13-18(15,16)12-9-5-2-6-10-12/h2-3,5-7,9-11,13H,1,4,8H2 |
InChI-Schlüssel |
AWAXWHASEOELHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC(C1)S(=O)NS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)

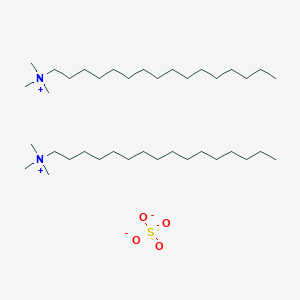
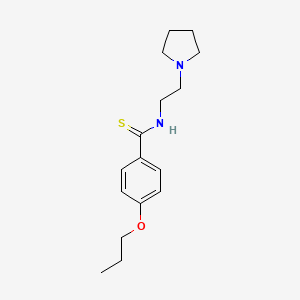
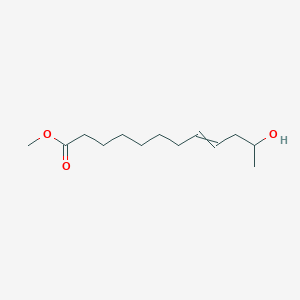
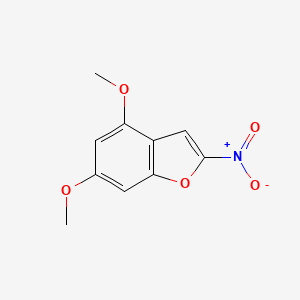
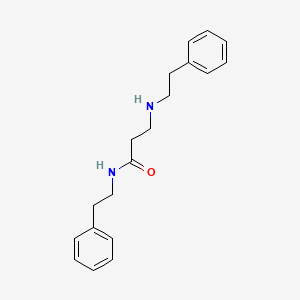
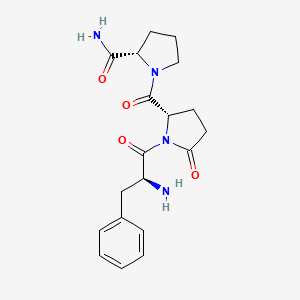
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)


![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]propan-1-imine](/img/structure/B14475382.png)
![Benzene, [[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]thio]-](/img/structure/B14475391.png)
